ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate
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Overview
Description
Ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound, characterized by the presence of bromine and chlorine substituents on the indole ring, is of interest due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate typically involves the bromination and chlorination of an indole precursor followed by esterification. One common method starts with the bromination of 5-chloroindole using bromine in an appropriate solvent. The resulting 4-bromo-5-chloroindole is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced, leading to different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted indoles depending on the nucleophile used.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Hydrolysis: 4-bromo-5-chloro-1H-indole-2-carboxylic acid.
Scientific Research Applications
Ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, influencing cellular pathways. The bromine and chlorine substituents may enhance its binding affinity and specificity towards certain targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-1H-indole-2-carboxylate
- Ethyl 4-chloro-1H-indole-2-carboxylate
- Ethyl 5-chloro-1H-indole-2-carboxylate
Uniqueness
Ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate is unique due to the presence of both bromine and chlorine substituents on the indole ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to compounds with only one halogen substituent .
Properties
IUPAC Name |
ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClNO2/c1-2-16-11(15)9-5-6-8(14-9)4-3-7(13)10(6)12/h3-5,14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUKYMDKGXLVFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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